molecular formula C11H19N5O B2938488 4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine CAS No. 2375250-90-9

4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine

Cat. No.: B2938488
CAS No.: 2375250-90-9
M. Wt: 237.307
InChI Key: YGMVADCZIATITD-DTWKUNHWSA-N
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Description

4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound features a pyrrolidine ring substituted with an amino and methoxy group, and a pyrimidine ring substituted with dimethylamine, making it a molecule of interest for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amino acid derivative.

    Substitution Reactions: Introduction of the amino and methoxy groups on the pyrrolidine ring can be achieved through nucleophilic substitution reactions.

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized separately through a condensation reaction involving suitable amines and carbonyl compounds.

    Coupling of Rings: The final step involves coupling the pyrrolidine and pyrimidine rings through a nucleophilic substitution or a similar reaction mechanism.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under suitable conditions.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution of the methoxy group could produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting neurological or oncological pathways.

    Biological Studies: It can serve as a probe to study enzyme interactions and receptor binding in biological systems.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups on the pyrrolidine ring, along with the dimethylamine-substituted pyrimidine ring, allow for multiple points of interaction with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3S,4R)-3-Amino-4-hydroxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine
  • 4-[(3S,4R)-3-Amino-4-ethoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine
  • 4-[(3S,4R)-3-Amino-4-methylpyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine

Uniqueness

The uniqueness of 4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence the compound’s reactivity and interaction with biological targets, differentiating it from similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-[(3S,4R)-3-amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-15(2)11-13-5-4-10(14-11)16-6-8(12)9(7-16)17-3/h4-5,8-9H,6-7,12H2,1-3H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMVADCZIATITD-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CC(C(C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC=CC(=N1)N2C[C@@H]([C@@H](C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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